molecular formula C10H16IN3 B7775390 3-(1-methylpyrrolidin-2-yl)pyridin-2-amine Hydroiodide

3-(1-methylpyrrolidin-2-yl)pyridin-2-amine Hydroiodide

Cat. No.: B7775390
M. Wt: 305.16 g/mol
InChI Key: QPTKKMOWYBHBKB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(1-methylpyrrolidin-2-yl)pyridin-2-amine Hydroiodide is a chemical compound with the molecular formula C10H15N3·HI. This compound is known for its unique structure, which includes a pyridine ring substituted with a 1-methylpyrrolidin-2-yl group and an amine group at the 2-position. It is commonly used in various scientific research applications due to its interesting chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-methylpyrrolidin-2-yl)pyridin-2-amine Hydroiodide typically involves the reaction of 3-(1-methylpyrrolidin-2-yl)pyridine with hydroiodic acid. The reaction is carried out under controlled conditions to ensure the formation of the hydroiodide salt. The general reaction scheme is as follows:

    Starting Material: 3-(1-methylpyrrolidin-2-yl)pyridine

    Reagent: Hydroiodic acid (HI)

    Reaction Conditions: The reaction is typically conducted at room temperature with stirring to ensure complete conversion to the hydroiodide salt.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions. The process may be optimized for yield and purity, with additional purification steps such as recrystallization or chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

3-(1-methylpyrrolidin-2-yl)pyridin-2-amine Hydroiodide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the compound to its reduced forms.

    Substitution: The amine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperoxybenzoic acid (mCPBA) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used under basic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce various substituted derivatives.

Scientific Research Applications

3-(1-methylpyrrolidin-2-yl)pyridin-2-amine Hydroiodide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(1-methylpyrrolidin-2-yl)pyridin-2-amine Hydroiodide involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific context of its use.

Comparison with Similar Compounds

Similar Compounds

    Nicotine: Structurally similar, with a pyridine ring and a pyrrolidine ring.

    Anabasine: Another alkaloid with a similar pyridine structure.

    Cytisine: Contains a pyridine ring and is used in smoking cessation therapies.

Uniqueness

3-(1-methylpyrrolidin-2-yl)pyridin-2-amine Hydroiodide is unique due to its specific substitution pattern and the presence of the hydroiodide salt. This gives it distinct chemical and biological properties compared to other similar compounds.

Properties

IUPAC Name

3-(1-methylpyrrolidin-2-yl)pyridin-2-amine;hydroiodide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N3.HI/c1-13-7-3-5-9(13)8-4-2-6-12-10(8)11;/h2,4,6,9H,3,5,7H2,1H3,(H2,11,12);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPTKKMOWYBHBKB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCCC1C2=C(N=CC=C2)N.I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16IN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.